molecular formula C11H15N B14386208 2-Ethyl-2-methyl-2,3-dihydro-1H-indole CAS No. 88297-76-1

2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B14386208
CAS No.: 88297-76-1
M. Wt: 161.24 g/mol
InChI Key: NKRPBPVRUSKNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes an ethyl and a methyl group attached to the indole ring, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves the catalytic hydroamination of isoprene. This process yields N-(1,2-dimethylprop-2-en-1-yl)aniline, which, when heated at 260°C, converts into this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, chromium trioxide.

    Substitution: Nitric acid for nitration, halogens for halogenation, and radical initiators for bromination and chlorination.

Major Products

    Oxidation: N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one.

    Substitution: Nitro, amino, and halo derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The antimicrobial properties are due to its interaction with microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

88297-76-1

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-ethyl-2-methyl-1,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-3-11(2)8-9-6-4-5-7-10(9)12-11/h4-7,12H,3,8H2,1-2H3

InChI Key

NKRPBPVRUSKNSM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.